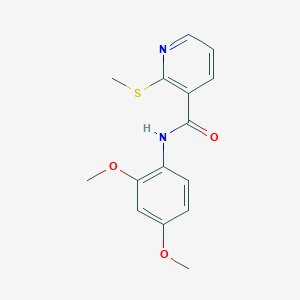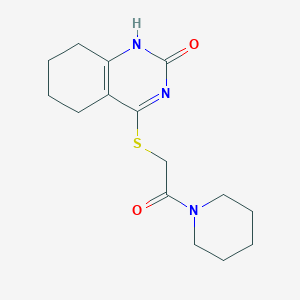
(3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound can be confirmed using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR .Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl group in similar compounds can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Scientific Research Applications
Anticancer Activity
Abnormal alterations in the expression and biological function of retinoid X receptor alpha (RXRα) play a crucial role in cancer development. This compound has been explored as an RXRα antagonist with potential anticancer properties . Specifically:
Lung Cancer Research
Another derivative, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine , has been synthesized for lung cancer research. Its potency is being studied in comparison to aliphatic and aromatic chain variations .
Tyrosine Kinase Inhibition
Halogenated pyrrolo[2,3-d]pyrimidin derivatives have been investigated as tyrosine kinase inhibitors for effective anticancer therapies. These compounds hold promise for future clinical optimization .
Future Directions
Mechanism of Action
Target of action
Compounds like “(3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” often target specific enzymes or receptors in the body. For example, many pyrimidine derivatives are known to inhibit tyrosine kinases .
Mode of action
These compounds typically interact with their targets by binding to the active site, thereby inhibiting the function of the target. The specific interactions can involve hydrogen bonds, hydrophobic interactions, and π-π stacking .
Biochemical pathways
The inhibition of the target can affect various biochemical pathways. For instance, the inhibition of tyrosine kinases can disrupt signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis .
Result of action
The molecular and cellular effects of the compound’s action depend on the specific target and pathway affected. In the case of tyrosine kinase inhibitors, the result can be the inhibition of cancer cell growth .
properties
IUPAC Name |
oxan-4-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-12(10-2-6-19-7-3-10)17-8-11(9-17)16-13-14-4-1-5-15-13/h1,4-5,10-11H,2-3,6-9H2,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFODTCJLXRRIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol](/img/structure/B2393040.png)







![7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2393054.png)
![(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B2393055.png)


![2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2393062.png)